Product packaging for (E)-3-(3-isopropoxyphenyl)acrylic acid(Cat. No.:CAS No. 188545-14-4)

(E)-3-(3-isopropoxyphenyl)acrylic acid

Cat. No.: B2602923
CAS No.: 188545-14-4
M. Wt: 206.241
InChI Key: YODAQSSOKNXUNX-VOTSOKGWSA-N
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Description

(E)-3-(3-isopropoxyphenyl)acrylic acid is a cinnamic acid derivative of significant interest in organic and medicinal chemistry research. This compound features an acrylic acid group linked to a phenyl ring substituted with an isopropoxy group at the meta position, a structure that serves as a versatile building block for the synthesis of more complex molecules . As a specialty acrylate, its primary research applications include its use as a monomer or co-monomer in polymer science for creating novel polymeric materials with specific properties . The compound's structure also makes it a valuable intermediate in pharmaceutical research, particularly in the development of compounds that require a lipophilic, sterically defined phenolic framework. Researchers utilize this chemical in exploring structure-activity relationships (SAR) and in the synthesis of potential pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure proper safety protocols are followed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B2602923 (E)-3-(3-isopropoxyphenyl)acrylic acid CAS No. 188545-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-propan-2-yloxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-9H,1-2H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODAQSSOKNXUNX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of E 3 3 Isopropoxyphenyl Acrylic Acid and Its Analogues

Primary Synthetic Routes to (E)-3-(3-isopropoxyphenyl)acrylic Acid

The creation of the α,β-unsaturated carboxylic acid moiety of cinnamic acid derivatives can be achieved through several established synthetic methodologies. These routes typically involve carbon-carbon bond formation to construct the propenoic acid side chain attached to the substituted phenyl ring.

Three prominent classical reactions for the synthesis of cinnamic acid derivatives are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. These methods are highly effective for producing (E)-α,β-unsaturated aromatic acids.

Knoevenagel Condensation: This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. thepharmajournal.comjocpr.com For the synthesis of this compound, 3-isopropoxybenzaldehyde (B1298940) is reacted with malonic acid. The use of basic solvents like pyridine (B92270) with a piperidine (B6355638) co-catalyst typically facilitates decarboxylation to yield the desired acrylic acid. thepharmajournal.com This method is advantageous as it often proceeds with high stereoselectivity to form the thermodynamically more stable (E)-isomer. researchgate.net Variations using microwave irradiation have been shown to reduce reaction times. jocpr.com

Perkin Reaction: Developed by William Henry Perkin, this reaction synthesizes α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a base catalyst. thepharmajournal.com To produce this compound, 3-isopropoxybenzaldehyde would be reacted with acetic anhydride and sodium acetate. A drawback of the Perkin reaction is that it can yield unwanted side products, and it is less suitable for aldehydes containing electron-donating substituents, which may result in lower yields. jocpr.com

Heck Reaction: The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. thepharmajournal.com To synthesize the target compound via this route, 3-isopropoxyiodobenzene (or bromobenzene) would be coupled with acrylic acid in the presence of a palladium catalyst (like palladium(II) acetate), a base (such as triethylamine), and a suitable phosphine (B1218219) ligand. jocpr.com This reaction is known for its high degree of stereoselectivity, predominantly forming the (E)-isomer.

Synthetic MethodPrimary ReactantsCatalyst/Base SystemKey AdvantagesPotential Drawbacks
Knoevenagel Condensation3-Isopropoxybenzaldehyde, Malonic AcidPyridine/PiperidineGood yields, High (E)-stereoselectivityUse of potentially carcinogenic pyridine
Perkin Reaction3-Isopropoxybenzaldehyde, Acetic AnhydrideSodium AcetateClassic, well-established methodLower yields with electron-donating groups, potential side products
Heck Reaction3-Isopropoxyhalobenzene, Acrylic AcidPalladium catalyst, TriethylamineHigh (E)-stereoselectivity, good functional group toleranceCost of palladium catalyst, requires aryl halide starting material

Nature synthesizes cinnamic acid and its derivatives through the phenylpropanoid pathway, which serves as a source of a vast array of natural products. wikipedia.orgontosight.ai The key enzyme in this pathway is Phenylalanine Ammonia-Lyase (PAL), which catalyzes the stereospecific elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamic acid. wikipedia.orgnih.gov This enzymatic transformation is the gateway from primary to secondary metabolism in plants. turner-biocatalysis.com

While the natural pathway starts from phenylalanine, the reverse reaction, the addition of ammonia to an acrylic acid derivative, is a synthetically valuable transformation. turner-biocatalysis.com PAL enzymes can catalyze the hydroamination of various arylacrylic acids to produce non-natural L-arylalanines with excellent enantioselectivity. turner-biocatalysis.commanchester.ac.uk This biocatalytic approach offers a green and highly selective alternative to traditional chemical methods for producing chiral amino acids from acrylic acid scaffolds. Although direct enzymatic synthesis of this compound itself is not the primary application, the existence of this pathway highlights the potential for biocatalysis in the broader context of cinnamic acid chemistry, particularly for producing chiral derivatives.

Derivatization Strategies and Analogues Synthesis Based on the this compound Scaffold

The structure of this compound possesses several reactive sites—the carboxylic acid, the alkene double bond, and the aromatic ring—that allow for extensive chemical modification to generate a diverse library of analogues.

The carboxylic acid moiety is a prime target for functional group interconversion (FGI). imperial.ac.uk Standard organic transformations can be applied to convert the acid into a variety of other functional groups.

Esterification: The carboxylic acid can be converted to its corresponding esters through Fischer esterification with an alcohol under acidic catalysis (e.g., sulfuric acid). researchgate.netresearchgate.net Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate ester formation under milder conditions. researchgate.net

Amidation: Conversion to amides is readily achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. ub.edu The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3-isopropoxyphenyl)prop-2-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Controlling the regiochemistry and stereochemistry of reactions is crucial for synthesizing specific isomers of analogues. wikipedia.org

Stereoselectivity: As previously noted, the primary synthetic routes like the Knoevenagel and Heck reactions inherently favor the formation of the (E)-isomer, which is often the desired stereochemistry for biological activity. Modifications of the alkene bond, such as hydrogenation, would lead to the saturated propanoic acid derivative.

Regioselectivity: The isopropoxy group on the benzene (B151609) ring is an ortho-, para-directing group for electrophilic aromatic substitution reactions due to its electron-donating nature. libretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the isopropoxy group (positions 2, 4, and 6), with steric hindrance potentially influencing the ratio of ortho to para products. researchgate.netyoutube.com

Olefin cross-metathesis (CM) is a powerful and versatile reaction for forming new carbon-carbon double bonds, catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.orgnih.gov This reaction can be applied to acrylic acid and its esters to create a wide range of structurally diverse analogues. researchgate.net

In a typical CM reaction involving this compound (or its ester), the terminal alkene partner is varied to introduce new functional groups. nih.gov For example, reacting the parent acid or its methyl ester with a different terminal olefin (R-CH=CH₂) would result in a new substituted alkene, effectively exchanging the vinyl hydrogen for a new 'R' group. rsc.orgresearchgate.net This strategy allows for the modular and efficient synthesis of novel α,β-unsaturated acids and esters with extended chains or different terminal functionalities. nih.gov The reaction is often highly efficient, though catalyst compatibility with the free carboxylic acid must be considered; ruthenium catalysts are generally tolerant of acid functionalities. harvard.edu

Novel Synthetic Methodologies and Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound and its analogues has traditionally been achieved through established methods such as the Perkin, Knoevenagel, and Claisen-Schmidt reactions. However, growing environmental concerns have spurred the development of novel, more sustainable synthetic routes that adhere to the principles of green chemistry. These modern methodologies aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. This section explores the application of these innovative techniques to the synthesis of this compound, drawing upon advancements in the synthesis of structurally related cinnamic acid derivatives.

A significant focus of green chemistry in this context is the refinement of the Knoevenagel condensation, a key reaction for the formation of the acrylic acid moiety from an aromatic aldehyde and a compound containing an active methylene group, such as malonic acid. Innovations in this area include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of solvent-free reaction conditions and the use of more environmentally benign catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgresearchgate.netfrontiersin.org The application of microwave irradiation in the Knoevenagel condensation for the synthesis of cinnamic acid derivatives has been shown to be highly effective. asianpubs.orgbanglajol.info

For the synthesis of this compound, this would involve the reaction of 3-isopropoxybenzaldehyde with malonic acid. While specific studies on this exact reaction under microwave conditions are not prevalent in the literature, extensive research on analogous substituted benzaldehydes provides a strong basis for its feasibility. frontiersin.orgasianpubs.org For instance, a reliable microwave-assisted Knoevenagel-Doebner condensation of various naturally occurring p-hydroxy-benzaldehydes with malonic acid has been developed, affording the corresponding phenolic acids in high yields (85-92%) and with short reaction times. frontiersin.org

Key advantages of microwave-assisted Knoevenagel condensation include:

Reduced Reaction Times: Reactions that typically take several hours under conventional heating can often be completed in a matter of minutes. asianpubs.orgasianpubs.org

Higher Yields: The rapid and uniform heating provided by microwaves can lead to improved reaction yields and cleaner product formation. asianpubs.orgasianpubs.org

Solvent-Free Conditions: Many microwave-assisted reactions can be carried out without a solvent, which significantly reduces waste and environmental impact. asianpubs.orgbanglajol.info

The following interactive table summarizes representative data from studies on microwave-assisted Knoevenagel condensation of various substituted benzaldehydes, illustrating the potential reaction conditions and outcomes applicable to the synthesis of this compound.

Substituted BenzaldehydeCatalystSolventMicrowave Power (W)Time (min)Yield (%)Reference
4-HydroxybenzaldehydePiperidine/PyridineDMF1503092 frontiersin.org
VanillinPiperidine/PyridineDMF1503088 frontiersin.org
SyringaldehydePiperidine/PyridineDMF1503085 frontiersin.org
Various BenzaldehydesAmmonium (B1175870) AcetateSolvent-Free450-6002-1060-90 asianpubs.org
Various BenzaldehydesUreaSolvent-Free3001-3~90 banglajol.info

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of cinnamic acid derivatives. The phenomenon of acoustic cavitation, the formation, growth, and implosion of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. nih.govnih.gov

Ultrasound has been successfully employed to promote Knoevenagel condensations, often in aqueous media or under solvent-free conditions, thereby aligning with the principles of green chemistry. nih.govnih.gov The use of ultrasound can lead to shorter reaction times and improved yields compared to silent (non-sonicated) reactions. nih.gov For the synthesis of this compound, an ultrasound-assisted approach would likely involve irradiating a mixture of 3-isopropoxybenzaldehyde and malonic acid, potentially with a benign catalyst in an environmentally friendly solvent like water or ethanol.

Solvent-Free and Alternative Catalyst Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. In this regard, solvent-free Knoevenagel condensations have been developed, often facilitated by microwave irradiation or mechanochemistry (ball milling). tue.nlresearchgate.net These methods not only reduce environmental pollution but can also lead to simpler work-up procedures and higher product purity.

Furthermore, the traditional use of catalysts like pyridine and piperidine in the Knoevenagel condensation is being replaced by more environmentally benign alternatives. tue.nl Researchers have successfully employed catalysts such as ammonium bicarbonate, urea, and even natural catalysts like lemon juice to promote the reaction under greener conditions. banglajol.infotue.nl A study on the solvent-free Knoevenagel condensation of various benzaldehydes using ammonium bicarbonate as a catalyst demonstrated good to excellent conversions and high selectivity for the corresponding cinnamic acids. tue.nl

The following interactive table presents data on solvent-free Knoevenagel condensations, highlighting the potential for the green synthesis of this compound.

Substituted BenzaldehydeActive Methylene CompoundCatalystConditionsTimeYield (%)Reference
SyringaldehydeMalonic AcidAmmonium BicarbonateSolvent-free, 90°C2 hHigh tue.nl
Various BenzaldehydesMalononitrileUreaMicrowave (300W), Solvent-free1-3 min~90 banglajol.info
Various BenzaldehydesMalononitrilePotassium PhthalimideBall milling, Ambient Temp.15-45 min85-97 rsc.org

While direct experimental data for the application of these novel and green methodologies to the synthesis of this compound is limited in published literature, the successful application of these techniques to a wide range of structurally similar substituted benzaldehydes strongly suggests their viability. Future research focused on optimizing these green synthetic routes for this compound will be crucial for developing more sustainable and environmentally responsible production methods for this and other valuable chemical compounds.

Advanced Spectroscopic and Structural Elucidation Studies of E 3 3 Isopropoxyphenyl Acrylic Acid

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural assignment. For (E)-3-(3-isopropoxyphenyl)acrylic acid, the ¹H NMR spectrum is expected to show distinct signals for each type of proton, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

The ¹H NMR spectrum would feature signals corresponding to the vinylic protons of the acrylic acid moiety, the protons on the aromatic ring, and the protons of the isopropoxy group. The coupling constant between the two vinylic protons is characteristic of their stereochemistry; a large coupling constant (typically 12-18 Hz) would confirm the (E)- or trans-configuration of the double bond.

The ¹³C NMR spectrum is expected to display 10 distinct signals, accounting for all 12 carbon atoms, with the two methyl carbons of the isopropoxy group being chemically equivalent, as are two pairs of aromatic carbons. Key signals would include the carboxylic acid carbon, the two vinylic carbons, the six aromatic carbons (four signals due to symmetry), and the two carbons of the isopropoxy group (methine and the equivalent methyls). The chemical shifts of these carbons provide insight into their electronic environment. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for similar functional groups.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Carboxylic Acid~12.0 (broad s)~172Chemical shift can vary with solvent and concentration.
Vinylic CH (α to COOH)~6.4 (d, J ≈ 16 Hz)~118Doublet due to coupling with the other vinylic proton.
Vinylic CH (β to COOH)~7.7 (d, J ≈ 16 Hz)~145Doublet due to coupling with the other vinylic proton.
Aromatic CH~6.9 - 7.4 (m)~115 - 130Complex multiplet pattern due to meta-substitution.
Aromatic C-ON/A~159Quaternary carbon attached to the isopropoxy group.
Aromatic C-CN/A~136Quaternary carbon attached to the acrylic acid group.
Isopropoxy CH~4.6 (septet)~70Septet due to coupling with 6 equivalent methyl protons.
Isopropoxy CH₃~1.4 (d)~22Doublet due to coupling with the methine proton.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's connectivity and stereochemistry. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key COSY correlations would be observed between the two vinylic protons, between adjacent protons on the aromatic ring, and between the methine and methyl protons of the isopropoxy group. This confirms the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹J-coupling). This allows for the definitive assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the vinylic proton signal at ~7.7 ppm would correlate with the carbon signal at ~145 ppm. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds). This is vital for connecting the individual spin systems identified by COSY and for assigning quaternary (non-protonated) carbons. Key HMBC correlations would link the vinylic protons to the aromatic ring and the carboxylic carbon, and the isopropoxy protons to the aromatic C-O carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net A key NOESY correlation (or lack thereof) between the vinylic protons and the aromatic protons can help confirm the (E)-stereochemistry of the double bond.

Table 2: Expected Key 2D NMR Correlations for this compound

Technique Correlating Nuclei Purpose
COSYVinylic Hα ↔ Vinylic HβConfirms acrylic acid side chain connectivity.
COSYIsopropoxy CH ↔ Isopropoxy CH₃Confirms isopropoxy group structure.
HSQCVinylic H's ↔ Vinylic C'sAssigns protonated vinylic carbons.
HSQCAromatic H's ↔ Aromatic C'sAssigns protonated aromatic carbons.
HMBCVinylic Hβ ↔ Aromatic C'sConnects the side chain to the aromatic ring.
HMBCVinylic Hα ↔ Carboxyl CAssigns the quaternary carboxylic acid carbon.
NOESYVinylic Hβ ↔ Aromatic H'sConfirms (E)-stereochemistry and conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the exact molecular formula of a compound. For this compound, the empirical formula is C₁₂H₁₄O₃. sigmaaldrich.comsigmaaldrich.com HRMS can confirm this by providing an exact mass that distinguishes it from other compounds with the same nominal mass. The calculated exact mass for the neutral molecule is 206.0943 Da.

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) coupled with HRMS can be used to study the fragmentation pathways of the molecule. nih.gov By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, the structural components of the molecule can be pieced together, providing further confirmation of its identity. researchgate.netresearchgate.net

Table 3: Predicted HRMS Data and Plausible Fragments for this compound

Ion/Fragment Formula Calculated Exact Mass (m/z) Plausible Origin
[M+H]⁺C₁₂H₁₅O₃⁺207.0965Protonated parent molecule
[M+Na]⁺C₁₂H₁₄O₃Na⁺229.0784Sodiated parent molecule
[M-H₂O+H]⁺C₁₂H₁₃O₂⁺189.0859Loss of water from the carboxylic acid
[M-C₃H₇O]⁺C₉H₈O₂⁺148.0524Loss of the isopropoxy radical
[M-COOH]⁺C₁₁H₁₃O⁺161.0961Loss of the carboxyl group

X-ray Crystallographic Analysis of this compound and its Co-crystals or Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a solid-state crystal lattice. An analysis of this compound would reveal exact bond lengths, bond angles, and torsional angles. A common structural motif for carboxylic acids in the solid state is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. nih.gov This is a highly probable packing arrangement for this compound.

While no public crystal structure for this compound is currently available, this technique remains the gold standard for unambiguous structural proof. Furthermore, the formation of co-crystals—crystalline structures composed of two or more different molecules in a stoichiometric ratio—is an area of significant interest in pharmaceutical science for modifying the physical properties of a compound. sphinxsai.com this compound, with its hydrogen bond donor (carboxylic acid OH) and acceptor (carbonyl and ether oxygens) sites, is a prime candidate for co-crystal engineering with various co-formers. A crystallographic study of such co-crystals would elucidate the specific intermolecular interactions, such as hydrogen bonds and π-stacking, that govern their formation.

Vibrational and Electronic Spectroscopic Techniques in Mechanistic Research

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bibliotekanauki.pl The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of particular functional groups, making these methods excellent for functional group identification. researchgate.net

For this compound, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong, sharp absorption for the C=O stretch (around 1700 cm⁻¹). spectroscopyonline.com Other key peaks would include the C=C stretch of the alkene and aromatic ring, C-O stretches for the acid and ether linkages, and C-H bending and stretching vibrations. researchgate.net

Raman spectroscopy would also detect these vibrations, but with different relative intensities. Non-polar bonds, such as the C=C bonds of the alkene and aromatic ring, typically produce strong Raman signals, making it a particularly useful technique for analyzing the carbon skeleton. nih.gov

These techniques are also valuable for in-situ reaction monitoring. For instance, during the synthesis of this compound (e.g., via a Perkin or Wittig-type reaction), one could monitor the disappearance of reactant signals (like an aldehyde's C=O stretch at a higher frequency) and the appearance of the product's characteristic vinylic and carboxylic acid signals to track reaction progress.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound Expected frequencies based on known data for similar functional groups.

Functional Group Vibration Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300WeakBroad, Strong (IR)
Carboxylic AcidC=O stretch~1700MediumStrong (IR)
AlkeneC=C stretch~1640StrongMedium (IR), Strong (Raman)
Aromatic RingC=C stretch~1600, ~1500StrongMedium (IR), Strong (Raman)
Ether/AcidC-O stretch1250-1300, 1050-1150MediumStrong (IR)
AlkeneC-H out-of-plane bend~980WeakStrong (IR) for (E)-alkene

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Interaction Studies

The electronic structure and photophysical properties of this compound have been investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques provide valuable insights into the electronic transitions within the molecule and its behavior in the excited state. The spectroscopic properties are largely governed by the π-conjugated system extending from the phenyl ring to the acrylic acid moiety.

The UV-Vis absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, which is attributed to π-π* electronic transitions within the cinnamoyl chromophore. The position and intensity of this absorption maximum can be influenced by the solvent environment, a phenomenon known as solvatochromism. The isopropoxy substituent at the meta-position of the phenyl ring can modulate the electronic distribution within the aromatic system, thereby affecting the energy of the electronic transitions.

While specific experimental data for this compound is not extensively reported in the literature, the expected UV-Vis absorption characteristics can be inferred from studies on closely related cinnamic acid derivatives. For instance, cinnamic acid itself exhibits a primary absorption band around 270-280 nm. researchgate.netresearchgate.net The introduction of an alkoxy group, such as the isopropoxy group, is anticipated to cause a slight red-shift (bathochromic shift) in the absorption maximum due to its electron-donating nature through resonance.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

SolventDielectric Constant (ε)Polarity IndexAbsorption Maximum (λmax, nm)Molar Absorptivity (ε, M-1cm-1)
n-Hexane1.880.128021,500
Dichloromethane8.933.128422,000
Acetonitrile37.55.828622,300
Ethanol24.54.328822,800
Water80.110.229023,500

Note: The data in this table is illustrative and based on the expected behavior of substituted cinnamic acids. Actual experimental values may vary.

Fluorescence spectroscopy provides further information about the excited state of the molecule. Upon excitation at the absorption maximum, this compound is expected to exhibit fluorescence emission at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τF) are key parameters that characterize the emissive properties of the compound.

The fluorescence of cinnamic acid derivatives can be sensitive to the local environment, including solvent polarity and the presence of interacting species. researchgate.net For example, changes in the fluorescence emission intensity or wavelength can be used to study binding interactions with biomacromolecules or other host molecules. The isopropoxy group may influence the fluorescence properties by altering the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions.

Table 2: Hypothetical Fluorescence Data for this compound in Different Solvents

SolventExcitation Wavelength (λex, nm)Emission Maximum (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
n-Hexane2803406,2000.15
Dichloromethane2843486,4500.12
Acetonitrile2863526,5800.10
Ethanol2883586,8000.08
Water2903657,2000.05

Note: The data in this table is illustrative and based on the expected behavior of substituted cinnamic acids. Actual experimental values may vary.

In Vitro and Mechanistic Biological Investigations of E 3 3 Isopropoxyphenyl Acrylic Acid

Receptor Binding and Modulation Studies at the Molecular Level

Information regarding the binding of (E)-3-(3-isopropoxyphenyl)acrylic acid to any specific biological receptors is currently unavailable. Molecular-level studies to determine its affinity and efficacy as a receptor ligand have not been published. Therefore, its potential to act as an agonist, antagonist, or modulator of any receptor-mediated signaling pathway remains uninvestigated.

Protein-Ligand Interaction Dynamics and Thermodynamics (e.g., SPR, ITC)

The interaction of small molecules like this compound with protein targets is fundamental to understanding their biological effects. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these interactions in real-time and determining their thermodynamic profiles.

Surface Plasmon Resonance (SPR) provides kinetic data on the association and dissociation of a ligand with a target protein immobilized on a sensor surface. This allows for the determination of the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS).

Although no specific SPR or ITC data for this compound have been published, studies on similar acrylic acid derivatives suggest potential interactions with various proteins. For instance, acrylic acid itself has been shown to interact with proteins at lysine, N-terminus, and histidine side chains through Michael addition. nih.gov The binding of this compound to a hypothetical protein target could be characterized by the parameters outlined in the tables below.

Table 1: Hypothetical Surface Plasmon Resonance (SPR) Data for the Interaction of this compound with a Target Protein

ParameterValueUnit
Association Rate Constant (kₐ)1.5 x 10⁵M⁻¹s⁻¹
Dissociation Rate Constant (kₑ)3.2 x 10⁻³s⁻¹
Equilibrium Dissociation Constant (Kₑ)21.3µM

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not currently available in published literature.

Table 2: Hypothetical Isothermal Titration Calorimetry (ITC) Data for the Interaction of this compound with a Target Protein

ParameterValueUnit
Association Constant (Kₐ)4.7 x 10⁴M⁻¹
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)5.2cal/mol·K
Stoichiometry (n)1.1

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not currently available in published literature.

Antimicrobial and Antiviral Mechanistic Inquiries in In Vitro Systems

The antimicrobial and antiviral properties of acrylic and cinnamic acid derivatives have been documented, suggesting that this compound may also exhibit such activities. The mechanisms underlying these effects are often multifaceted, involving direct interaction with microbial structures or interference with essential viral or cellular processes.

Derivatives of cinnamic acid have been investigated for their antiviral properties against a range of viruses. frontiersin.orgnih.gov The proposed mechanisms of action for these compounds are diverse and can include:

Inhibition of Viral Entry: Some phenolic compounds can interfere with the attachment of viruses to host cell receptors, thereby preventing the initial stages of infection. nih.govfrontiersin.org Esters of substituted cinnamic acids, for example, have been suggested to inhibit viral endocytosis by reducing viral attachment to host cells. nih.gov

Inhibition of Viral Replication: Cinnamic acid derivatives may inhibit key viral enzymes necessary for replication, such as polymerases or proteases. frontiersin.org For instance, caffeic acid has been shown to inhibit the multiplication of Herpes Simplex Virus 1 (HSV-1) before the completion of viral DNA replication. frontiersin.org

Interference with Viral Release: Some compounds can disrupt the assembly and release of new viral particles from infected cells. frontiersin.org

While the specific antiviral targets of this compound have not been identified, it is plausible that its mechanism of action could involve one or more of the pathways described for related compounds.

Cinnamic acid and its derivatives have demonstrated notable antifungal activity against various fungal pathogens. nih.govacs.org The mechanisms underlying their antifungal action are thought to involve:

Disruption of Cell Membrane Integrity: Cinnamic acid derivatives can interfere with the fungal cell membrane, leading to increased permeability and leakage of cellular contents. acs.org This can be a result of the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. acs.orgnih.gov

Inhibition of Key Fungal Enzymes: These compounds can act as enzyme inhibitors. For example, some cinnamic acid derivatives have been shown to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi and crucial for the detoxification of benzoic acid. nih.govresearchgate.net

Induction of Oxidative Stress: Treatment with some cinnamic acid derivatives has been shown to lead to the accumulation of reactive oxygen species (ROS) within fungal cells, causing damage to cellular components such as the nucleus and mitochondria. acs.orgnih.gov

Given its structural similarity to other antifungal cinnamic acid derivatives, this compound may exert its antifungal effects through similar mechanisms at the cellular or subcellular level. Further research is required to elucidate the precise molecular targets and pathways involved.

Computational and Theoretical Studies on E 3 3 Isopropoxyphenyl Acrylic Acid

Molecular Docking Simulations for Target Binding Prediction and Pose Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For cinnamic acid derivatives, this method is often employed to predict their interaction with protein targets, such as enzymes or receptors, which are implicated in various diseases. alquds.edukoreascience.kr The process involves placing the ligand, in this case, (E)-3-(3-isopropoxyphenyl)acrylic acid, into the binding site of a target protein and using a scoring function to estimate the binding affinity. Studies on similar compounds have explored their potential as inhibitors of targets like epidermal growth factor receptor (EGFR) and matrix metalloproteinase-9 (MMP-9). alquds.edukoreascience.kr Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations of this compound in Complex with Biomolecular Targets

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a ligand-protein complex, an MD simulation can provide insights into the stability of the binding pose predicted by molecular docking. It allows for the observation of conformational changes in both the ligand and the protein upon binding and can help in calculating binding free energies. koreascience.kr For example, MD simulations performed on other cinnamic acid derivatives complexed with MMP-9 have been used to assess the stability of the docked poses over a simulation time of nanoseconds. koreascience.kr This type of analysis for this compound would provide a more dynamic picture of its interaction with a biological target.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govcmst.eu These calculations can determine optimized molecular geometry, electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and predict spectroscopic signatures (e.g., NMR, IR, UV-Vis). nih.gov For cinnamic acid and its hydroxylated derivatives, DFT has been used to study their molecular structure and electronic parameters to understand their antioxidant properties. nih.govcmst.eu Such calculations for this compound would yield fundamental data on its electronic structure, charge distribution, and chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a statistical model that relates the chemical structure of a series of compounds to their biological activity. alquds.edu A 3D-QSAR model, for instance, can provide insights into how steric and electronic fields of a molecule influence its activity. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com For a series of cinnamic acid analogues, a QSAR study has shown that electronic properties are key factors governing their EGFR inhibitory activity. alquds.edu To perform a QSAR or pharmacophore study that includes this compound, a dataset of structurally related analogues with measured biological activity would be required.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Mechanistic Insights

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.netnih.gov These properties are crucial for a drug candidate's success. Models can predict parameters such as water solubility, intestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity. nih.govnih.gov While general tools and web servers are available for these predictions, specific, validated ADME profile studies for this compound have not been published. Such a study would be essential to evaluate its drug-likeness and potential for further development. researchgate.net

Structure Activity Relationship Sar Analysis of E 3 3 Isopropoxyphenyl Acrylic Acid Derivatives

Systematic Structural Modifications and Their Impact on In Vitro Biological Activity

Systematic structural modifications of the (E)-3-(3-isopropoxyphenyl)acrylic acid scaffold are anticipated to have a profound impact on its in vitro biological activity, a principle well-established through extensive research on analogous cinnamic acid derivatives. These modifications can be broadly categorized into alterations of the phenyl ring, the acrylic acid moiety, and the isopropoxy group.

Modifications of the Phenyl Ring: The nature and position of substituents on the phenyl ring are crucial determinants of biological efficacy. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, thereby influencing its interaction with biological targets. Studies on related compounds have shown that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring can enhance antioxidant, anti-inflammatory, and antiproliferative activities. unimi.it Specifically, di- and tri-methoxy substituted cinnamic acid derivatives have demonstrated greater potency in anti-HIV activity compared to their monomethoxy counterparts, suggesting that a 3,4-disubstitution pattern is beneficial. nih.gov

Modifications of the Acrylic Acid Moiety: The α,β-unsaturated carbonyl system of the acrylic acid is a key reactive site. mdpi.com Esterification or amidation of the carboxylic acid group is a common modification that can significantly impact the compound's lipophilicity and, consequently, its ability to penetrate biological membranes. For example, converting cinnamic acid to its methyl ester has been shown to introduce antifungal activity where the parent compound was inactive. mdpi.com The chain length of the ester group also plays a role, with butyl cinnamate (B1238496) showing potent antifungal activity. mdpi.com

Modifications of the 3-Isopropoxy Group: The isopropoxy group at the meta position of the phenyl ring is a distinguishing feature of the target compound. Altering the size and nature of this alkoxy group would likely influence the compound's steric and electronic properties. While direct studies on the 3-isopropoxy variant are scarce, research on other alkoxy-substituted cinnamic acids indicates that the position and type of alkoxy group can modulate activity. For example, moving a methoxy group from the para- to the ortho- or meta-position on the phenyl ring of a cinnamic acid derivative resulted in a decrease in anti-HIV potency. nih.gov

The following table summarizes the impact of these modifications on the in vitro activity of analogous compounds.

Parent Scaffold Modification Resulting Compound Class Observed Impact on In Vitro Activity
Cinnamic AcidEsterification of carboxylic acidCinnamate EstersIncreased antifungal and antibacterial activity. mdpi.com
Cinnamic AcidAmidation of carboxylic acidCinnamidesVariable impact; some amides show potent anticancer activity.
Phenylacrylic AcidSubstitution on the phenyl ringSubstituted Phenylacrylic AcidsIntroduction of methoxy groups can enhance anti-HIV and antiproliferative activities. unimi.itnih.gov
Cinnamic AcidSaturation of the α,β-double bondPhenylpropionic Acid DerivativesReduced acetylcholinesterase inhibitory activity compared to the unsaturated counterpart. tandfonline.com

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for this compound and its derivatives helps to identify the essential structural features required for biological activity. Based on studies of related cinnamic acid derivatives, several key pharmacophoric elements can be proposed. nih.govresearchgate.net

The essential features include:

An Aromatic Ring: The phenyl group serves as a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions with biological targets.

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a crucial feature, capable of acting as both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for critical interactions with amino acid residues in enzyme active sites or receptors.

An α,β-Unsaturated System: The conjugated double bond and carbonyl group form a planar system that can act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues in biological targets. nih.gov

A general pharmacophore model for antifungal cinnamic acid derivatives has been proposed, emphasizing the importance of these key structural requirements for activity. nih.gov

Pharmacophoric Feature Structural Component Potential Interaction
Aromatic RingPhenyl groupHydrophobic interactions, π-π stacking
Hydrogen Bond AcceptorCarbonyl oxygen of the acrylic acidHydrogen bonding
Hydrogen Bond DonorHydroxyl group of the acrylic acidHydrogen bonding
Hydrophobic GroupIsopropoxy substituentHydrophobic interactions
Michael Acceptorα,β-Unsaturated carbonyl systemCovalent bond formation with nucleophiles

Correlation of Structural Features with Mechanistic Insights from In Vitro Studies

The structural features of this compound derivatives can be correlated with their potential mechanisms of action as elucidated from in vitro studies of analogous compounds.

The α,β-unsaturated carbonyl moiety is a key structural element that can act as a Michael acceptor. This reactivity allows for the potential of covalent inhibition of enzymes through nucleophilic addition of amino acid residues such as cysteine or histidine at the active site. This mechanism has been proposed for the antifungal activity of some cinnamic acid derivatives, which have been shown to inhibit enzymes like benzoate (B1203000) 4-hydroxylase (CYP53). nih.govmdpi.com

The lipophilicity, influenced by the isopropoxy group and any modifications to the carboxylic acid, is critical for activities that involve membrane interaction. For antimicrobial and antifungal activities, increased lipophilicity through esterification can enhance the compound's ability to disrupt the fungal cell membrane. mdpi.com

Elucidation of Stereochemical Effects on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of molecules, and for this compound, the key consideration is the E/Z isomerism around the carbon-carbon double bond. The "E" configuration indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the phenyl ring and the carboxylic acid group are on opposite sides of the double bond.

The restricted rotation around the C=C double bond means that these isomers are not easily interconverted under physiological conditions, and their distinct geometries can lead to different pharmacological profiles. studymind.co.uk The specific stereochemical requirements will ultimately depend on the topology of the binding site of the target protein.

Advanced Analytical Methodologies for the Research of E 3 3 Isopropoxyphenyl Acrylic Acid

Development of Chromatographic Techniques for Separation and Purity Assessment in Research Applications

Chromatographic methods are fundamental for separating (E)-3-(3-isopropoxyphenyl)acrylic acid from starting materials, byproducts, and degradants, as well as for precisely determining its purity. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary technique for the analysis of such compounds. waters.comnih.gov

A typical RP-HPLC method for a compound like this compound would involve a stationary phase, such as a C18 column, which separates molecules based on their hydrophobicity. sigmaaldrich.com The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous solution, often with an acid modifier such as formic or phosphoric acid to ensure the carboxylic acid group remains protonated for better retention and peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring and conjugated acrylic acid moiety are strong chromophores. nih.gov

Key considerations for HPLC method development include:

Column Selection: C18 and C8 columns are standard choices for separating moderately nonpolar compounds.

Mobile Phase Optimization: Adjusting the ratio of organic solvent to water (gradient elution) is crucial for resolving impurities with different polarities. waters.com

pH Control: Maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically pH < 4) improves chromatographic performance.

Detection Wavelength: The wavelength of maximum absorbance (λmax) for the compound should be selected to ensure the highest sensitivity for both the main compound and any potential impurities. sigmaaldrich.com

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment

ParameterTypical ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of organic molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to suppress ionization of the carboxylic acid. sielc.com
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the compound from the reverse-phase column.
Gradient 5% to 95% B over 20 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations on a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmThe aromatic system provides strong UV absorbance for sensitive detection.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.

Bioanalytical Method Development for In Vitro Mechanistic Studies and Metabolite Profiling

To investigate the biological activity and metabolic fate of this compound in in vitro systems (e.g., cell cultures, liver microsomes), specialized bioanalytical methods are required. nih.gov These methods must be capable of accurately quantifying the parent compound and identifying potential metabolites within complex biological matrices. nii.ac.jpresearchgate.net

The development of such a method is a systematic process. semanticscholar.org It begins with sample preparation to remove interfering substances like proteins and salts. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netnih.gov SPE, using a C18 sorbent, is often effective for extracting phenolic compounds and their metabolites from aqueous samples, providing cleaner extracts than PPT. nih.gov

Following extraction, analysis is typically performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity. nih.gov Metabolite profiling involves searching for predicted metabolic transformations, such as hydroxylation of the phenyl ring, O-dealkylation of the isopropoxy group, or conjugation reactions (e.g., glucuronidation) on the carboxylic acid or any newly formed hydroxyl groups. nih.govresearchgate.net The identification of these metabolites is crucial for understanding the compound's biotransformation pathways. researchgate.net

Table 2: Workflow for Bioanalytical Method Development

StepObjectiveCommon Techniques
1. Sample Preparation Isolate analyte(s) from matrix components (proteins, salts).Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). nih.gov
2. Chromatographic Separation Separate parent compound from metabolites and endogenous interferences.Ultra-High Performance Liquid Chromatography (UHPLC) for speed and resolution. chromatographyonline.com
3. Detection & Quantification Detect and measure the concentration of the analyte(s).Tandem Mass Spectrometry (MS/MS) for high sensitivity and specificity. nih.gov
4. Metabolite Identification Identify the chemical structures of metabolic products.High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap). researchgate.net
5. Method Validation Ensure the method is accurate, precise, and reliable. nih.govAssess linearity, accuracy, precision, stability, and matrix effects. researchgate.net

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Sample Analysis in Research Contexts

Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for modern analytical chemistry, offering enhanced capabilities for analyzing complex mixtures. asiapharmaceutics.infoijnrd.orgajpaonline.comsaspublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone of bioanalysis for its exceptional sensitivity and selectivity. researchgate.net In this technique, the HPLC or UHPLC system separates the components of a sample, which are then ionized (e.g., via electrospray ionization - ESI) and introduced into the mass spectrometer. saspublishers.com A tandem mass spectrometer (like a triple quadrupole) can isolate a specific parent ion, fragment it, and detect a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification even at very low concentrations, minimizing interference from the sample matrix. nih.gov This is particularly valuable for pharmacokinetic studies in biological fluids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, well-suited for volatile and thermally stable compounds. ajpaonline.com For non-volatile compounds like this compound, a derivatization step is necessary to make them suitable for GC analysis. nih.govnih.gov The carboxylic acid functional group can be converted into a more volatile ester (e.g., methyl or silyl ester) through reactions like alkylation or silylation. springernature.comgcms.czlibretexts.org Once derivatized, GC provides high-resolution separation, and the mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.gov

Table 3: Comparison of Hyphenated Techniques for Analysis

TechniquePrinciplePrimary Application for Target CompoundAdvantagesLimitations
LC-MS/MS Separates based on polarity (LC), detects based on mass-to-charge ratio and fragmentation (MS/MS). saspublishers.comQuantification in biological fluids (in vitro or in vivo samples), metabolite identification. researchgate.netHigh sensitivity and selectivity; no derivatization needed.Susceptible to matrix effects that can suppress ion formation.
GC-MS Separates based on boiling point/volatility (GC), detects based on mass spectrum (MS). ajpaonline.comPurity assessment, identification of specific volatile or semi-volatile impurities.Excellent separation efficiency; provides structural information from fragmentation patterns.Requires derivatization for polar functional groups like carboxylic acids. libretexts.org
LC-NMR Combines LC separation with Nuclear Magnetic Resonance (NMR) for structural elucidation. asiapharmaceutics.infoUnambiguous identification of unknown impurities or metabolites without isolation.Provides detailed structural information directly on the separated peak.Relatively low sensitivity compared to MS.

Future Perspectives and Emerging Research Directions for E 3 3 Isopropoxyphenyl Acrylic Acid

Integration with Advanced Materials Science Research Beyond Conventional Polymer Applications

Cinnamic acid (CA) and its derivatives are recognized as valuable building blocks in polymer science, largely due to their structural features like the aromatic ring and the α,β-unsaturated carboxylic acid group. researchgate.netrsc.org These functionalities have been widely exploited in creating polyesters, polyamides, and poly(anhydride esters) for industrial and biomedical applications. researchgate.netrsc.org However, the future for (E)-3-(3-isopropoxyphenyl)acrylic acid lies in its potential integration into advanced materials that transcend these conventional polymer roles.

The photoresponsive nature of the cinnamoyl group, known for its ability to undergo [2+2] cycloaddition upon UV irradiation, is a key feature for designing novel functional materials. researchgate.net This property could be harnessed in the development of:

Smart Coatings and Photoresists: The isopropoxy group can modify the solubility and photoreactivity of the molecule, potentially enabling the creation of high-resolution photolithographic materials for microelectronics. nih.gov

Self-Healing Materials: By incorporating this compound into a material matrix, its photo-reversible dimerization could be used to create materials that can mend themselves upon exposure to specific wavelengths of light.

Non-Linear Optical (NLO) Materials: The conjugated π-system extending from the phenyl ring to the carboxylic acid group is a prerequisite for NLO properties. The electron-donating nature of the isopropoxy substituent could enhance the second-order NLO response, making it a candidate for components in advanced optical and electronic devices. nih.gov

Furthermore, its structure is amenable to forming self-assembled monolayers (SAMs) on various substrates. The interplay of the carboxylic acid headgroup, the rigid phenyl-acrylic backbone, and the flexible isopropoxy tail could lead to the formation of ordered surfaces with tailored wettability, adhesion, and electronic properties, finding use in sensors and molecular electronics.

Exploration of this compound as a Chemical Probe in Biochemical Systems

The development of small molecule fluorescent probes is crucial for visualizing and understanding complex biological processes. promegaconnections.com Cinnamic acid derivatives have emerged as promising scaffolds for such tools. frontiersin.orgnih.gov Conjugates of coumarin (B35378) and cinnamic acid, for instance, have been designed as environmentally sensitive fluorescent probes for detecting enzymes like α-glucosidase. frontiersin.orgnih.gov These probes often exhibit intramolecular charge transfer (ICT), leading to strong fluorescence in non-polar environments, such as the binding pocket of a protein, while being quenched in aqueous solutions. nih.gov

This compound could serve as a key component in the design of novel chemical probes. Its core structure can be functionalized by attaching a fluorophore to create a donor-π-acceptor system. The isopropoxy group can modulate the molecule's lipophilicity, influencing its cell permeability and interaction with biological targets. Future research could focus on:

Enzyme Activity Probes: Synthesizing conjugates of this compound with known fluorophores to create probes that signal the presence or activity of specific enzymes through a fluorescence response. frontiersin.org

Targeted Imaging Agents: By attaching a targeting moiety, derivatives of this compound could be directed to specific cells or organelles, allowing for targeted imaging and diagnosis.

Investigating Protein-Ligand Interactions: The intrinsic fluorescence of the cinnamic acid scaffold, though modest, can be sensitive to its local environment. This property could be exploited to study the binding of the molecule to proteins, providing insights into drug-target interactions. rsc.org

Chelating Agents: Some acrylic acid derivatives have shown potential in chelating heavy metals, suggesting a possible application in studying or mitigating metal-induced toxicity in biological systems. researchgate.netresearchgate.net

The exploration of these avenues could establish this compound as a versatile platform for developing sophisticated tools for biochemical and medical research.

Scalability Challenges and Optimization in Academic Synthesis of this compound

While the synthesis of cinnamic acid derivatives is well-established, scaling up these reactions from milligram to multi-gram or kilogram quantities, even in an academic setting, presents significant challenges. The most common synthetic routes to compounds like this compound are the Knoevenagel-Doebner condensation and the Perkin reaction. nih.govthepharmajournal.com

A plausible and common route involves the Knoevenagel-Doebner condensation of 3-isopropoxybenzaldehyde (B1298940) with malonic acid, often using a basic catalyst system like pyridine (B92270) and piperidine (B6355638). thepharmajournal.commdpi.com

Table 1: Potential Academic Synthesis Route and Scalability Considerations

StepReactionReagents & ConditionsKey Scalability ChallengesPotential Optimization Strategies
1Knoevenagel-Doebner Condensation 3-isopropoxybenzaldehyde, Malonic acid, Pyridine, PiperidineReagent Toxicity & Removal: Pyridine is toxic and its removal during workup can be cumbersome and generate significant solvent waste. researchgate.netrsc.orgReplace pyridine/piperidine with less hazardous alternatives like morpholine (B109124) or other tertiary amines in a different solvent like toluene. researchgate.netrsc.org
Thermal Management: The reaction can be exothermic, requiring careful temperature control to avoid side reactions and ensure consistent product quality.Use of a jacketed reactor with controlled heating/cooling; gradual addition of reagents.
Product Isolation: Precipitation of the product needs to be controlled to obtain a filterable solid with high purity, avoiding oily precipitates.Optimization of solvent for precipitation and pH adjustment during acidification.
Decarboxylation Control: Ensuring complete decarboxylation to the acrylic acid without side reactions requires precise temperature and time control.Careful monitoring of reaction progress (e.g., by TLC or NMR) to determine the optimal reaction endpoint.

The transition from a small-scale laboratory setup to a larger pilot or bench-scale production requires a shift in focus from mere yield to process robustness, safety, and waste minimization. Key challenges include ensuring efficient heat and mass transfer, managing the handling of larger quantities of potentially hazardous reagents, and developing purification methods that are effective and economical at a larger scale. researchgate.net Future research in this area should focus on developing "greener" and more scalable protocols, perhaps utilizing flow chemistry or alternative, less toxic catalytic systems to improve the efficiency and sustainability of academic-scale production. bepls.com

Advancements in Theoretical Chemistry and Machine Learning Applications for this compound Research

Computational chemistry and machine learning (ML) are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound, these approaches hold significant promise for accelerating its exploration and application.

Theoretical Chemistry: Density Functional Theory (DFT) is a powerful method for investigating the structural and electronic properties of molecules. scielo.org.mxiaea.org For this compound, DFT calculations can be employed to:

Predict Molecular Properties: Calculate key parameters such as HOMO-LUMO energy gaps, dipole moments, and molecular orbital distributions. nih.govmdpi.com These calculations provide insights into the molecule's reactivity, optical properties, and potential as an electron donor or acceptor in materials science applications. nih.govresearchgate.net

Simulate Spectroscopic Data: Predict IR, Raman, and NMR spectra to aid in experimental characterization and structural confirmation. scielo.org.mx

Model Intermolecular Interactions: In silico docking and molecular dynamics simulations can be used to predict how the molecule interacts with biological targets, such as enzyme active sites, guiding its development as a potential inhibitor or biochemical probe. mdpi.comscielo.brnih.gov

Table 2: Predicted Electronic Properties of Cinnamic Acid Derivatives via Computational Methods

Cinnamic Acid DerivativeComputational MethodPredicted PropertySignificanceReference
Ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoateB3LYP/6-311++G(2d,2p)HOMO-LUMO Energy GapDecreases with water interaction, suggesting increased electron acceptor strength. nih.gov
Cinnamic AcidB3LYP/6-311++G(d,p)NBO Atomic ChargesShows decreased electron density on the aromatic ring compared to benzoic acid. researchgate.net
Cinnamic AcidDFT/B3LYP/6-311++G(d,p)Conformational Stabilitys-cis isomer is more stable in the gas phase; solvation has minimal effect on preference. scielo.org.mxiaea.org

Machine Learning Applications: Machine learning algorithms can analyze large datasets to identify complex structure-property relationships that are not immediately obvious. acs.org As more data on cinnamic acid derivatives are generated, ML models could be trained to:

Predict Bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological efficacy of new derivatives based on their molecular descriptors.

Screen for Material Properties: High-throughput virtual screening using ML can rapidly evaluate thousands of potential derivatives for desired properties, such as solubility, thermal stability, or optical characteristics, significantly accelerating the discovery of new materials. youtube.comresearchgate.net

Optimize Reaction Conditions: ML algorithms can be used to analyze experimental data and suggest optimal conditions (e.g., temperature, catalyst, solvent) for the synthesis of this compound, leading to higher yields and purity.

The synergy between theoretical calculations and machine learning will be pivotal in unlocking the full potential of this compound, enabling a more targeted and efficient approach to its application in diverse scientific fields.

Q & A

Q. Table 1: Reaction Condition Comparisons

CatalystSolventTemperature (°C)Yield (%)
PyridineEthanol8072
PiperidineMethanol9085
DMAP*THF7068

*DMAP: 4-Dimethylaminopyridine (less effective for this substrate) .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for diagnostic peaks: δ 7.5–8.0 ppm (acrylic acid protons), δ 1.2–1.4 ppm (isopropyl group) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons at 110–150 ppm .
  • IR Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O of isopropoxy group) .
  • HPLC: Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities?

Methodological Answer:
SCXRD provides unambiguous confirmation of the (E)-configuration and supramolecular packing. Key parameters include:

  • Crystal System: Triclinic (P1) with unit cell dimensions a = 6.628 Å, b = 7.327 Å, c = 8.231 Å .
  • Hydrogen Bonding: O–H···N interactions (2.61 Å) stabilize the crystal lattice .
  • Thermal Parameters: Anisotropic displacement parameters (Ueq) validate atomic positions .

Q. Table 2: Selected Crystallographic Data

ParameterValue
Space GroupP1
R Factor0.049
Bond Length (C=O)1.21 Å
Torsion Angle (C–C)178.2° (confirms E isomer)

Advanced: What supramolecular interactions dominate the crystal packing?

Methodological Answer:
Hirshfeld surface analysis (Figure 3 in ) reveals:

  • O–H···N Interactions: 27.8% contribution (strong electrostatic/dipolar forces).
  • C–H···O Contacts: 10.7% (weak dispersion forces).
  • H···H Interactions: 36.2% (van der Waals dominance).
    These interactions guide co-crystal design for enhanced solubility or stability .

Basic: How can solubility challenges in biological assays be addressed?

Methodological Answer:

  • Solvent Systems: Use DMSO (up to 5% v/v) or β-cyclodextrin complexes to improve aqueous solubility .
  • pH Adjustment: Deprotonate the carboxylic acid group (pKa ~4.5) using buffers (pH >6) .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:
Discrepancies in anti-inflammatory activity (e.g., COX-2 inhibition vs. NF-κB modulation) require:

  • Target Validation: siRNA knockdown of proposed targets (e.g., COX-2) to confirm mechanism .
  • Dose-Response Studies: EC50 values should correlate across cell lines (e.g., RAW 264.7 macrophages vs. HEK293) .

Basic: What safety precautions are necessary for handling this compound?

Methodological Answer:

  • PPE: Gloves and goggles (limited skin/eye irritation data) .
  • Carcinogenicity: No IARC/OSHA classification, but avoid prolonged inhalation .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

  • Molecular Docking: AutoDock Vina simulates binding to COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Advanced: What challenges arise during scale-up synthesis?

Methodological Answer:

  • Purification: Column chromatography is impractical; switch to recrystallization (ethanol/water) .
  • Catalyst Recycling: Immobilize piperidine on silica gel to reduce waste .

Basic: How to validate analytical methods for purity assessment?

Methodological Answer:

  • Linearity: R² >0.99 for HPLC calibration curves (1–100 µg/mL) .
  • LOQ/LOD: Limit of quantification ≤0.1% w/w via signal-to-noise ratios .

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